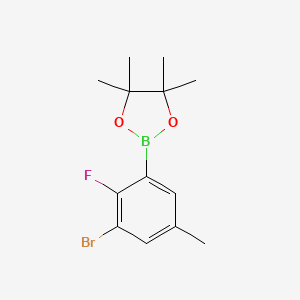

3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(3-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPDLOXTWLZCCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester typically involves the reaction of 3-Bromo-2-fluoro-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form boronic acids or other boron-containing compounds.

Reduction Reactions: The compound can be reduced to form boronates or borohydrides.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products:

Aryl-Aryl Coupled Products: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation.

Borohydrides: Formed through reduction.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology:

Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Medicine:

Diagnostic Agents: Used in the development of boron-containing compounds for medical imaging and diagnostics.

Industry:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling process. The reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps . The compound’s unique structure allows it to participate in these reactions efficiently, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

Structural and Substituent Variations

The reactivity and applications of arylboronic esters are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Properties

Key Observations :

Substituent Position :

- Bromine at position 3 (target compound) vs. position 4 (PN-4210) alters steric hindrance and electronic effects. For example, bromine at position 3 may enhance reactivity in meta-substituted coupling reactions compared to para-substituted analogs .

- Fluorine at position 2 (ortho to boron) increases electrophilicity of the boron center, accelerating transmetalation in Suzuki reactions .

Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethoxy group (CF₃O) in 3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester strongly withdraws electrons, reducing boron’s electrophilicity and requiring harsher reaction conditions compared to the methyl group in the target compound .

- Methoxy (OCH₃) in 5-Bromo-2-methoxyphenylboronic acid pinacol ester donates electrons, enhancing solubility in polar solvents but slowing coupling kinetics .

Reactivity and Performance in Cross-Coupling Reactions

Table 2: Reaction Efficiency in Suzuki-Miyaura Coupling

Key Findings :

Stability and Hydrolysis Kinetics

Evidence from 4-nitrophenylboronic acid pinacol ester (CAS: N/A) demonstrates that electron-withdrawing groups accelerate hydrolysis in the presence of H₂O₂, with absorption shifts at 405 nm indicating boronate-to-boric acid conversion . By analogy:

- The target compound’s fluorine substituent likely stabilizes the boronate ester against hydrolysis compared to non-fluorinated analogs.

- Methoxy or thioether groups may increase susceptibility to hydrolysis due to electron donation or sulfur’s nucleophilicity .

Biological Activity

3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester is an organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthetic pathways, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-(3-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Its molecular formula is C₁₃H₁₇BBrFO₂. The presence of bromine and fluorine substituents on the aromatic ring enhances its electronic properties, making it suitable for various applications in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BBrFO₂ |

| IUPAC Name | 2-(3-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Purity | ≥ 97% |

| Physical Form | Solid |

| Storage Temperature | 2-8°C |

The biological activity of boronic acids, including this compound, often involves their ability to form reversible covalent bonds with diols and other nucleophiles. In particular, this compound can act as a catalyst or inhibitor in various biochemical pathways:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Cell Signaling Interference : Certain boronic acids have been shown to modulate cellular signaling pathways by interacting with specific receptors.

Case Studies

- CXCR Antagonism : A study reported the activity of related boronic acid compounds as antagonists of chemokine receptors CXCR1 and CXCR2, showcasing their potential in treating inflammatory diseases . Although not directly tested on this compound, the structural similarities suggest potential for similar activity.

- Cross-Coupling Applications : The compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for constructing biaryl compounds used in pharmaceuticals . This reaction underscores its utility in synthesizing biologically active molecules.

Comparative Analysis

To understand the unique attributes of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-2-fluoro-5-methylphenylboronic acid | Bromine at position 3; Fluorine at position 2 | Enhanced reactivity due to specific substituent arrangement |

| 4-Bromo-2-fluorophenylboronic acid | Bromine at position 4; Fluorine at position 2 | Different electronic properties affecting reactivity |

| 4-Fluoro-3-methylphenylboronic acid | Fluorine at position 4; Methyl at position 3 | Exhibits different steric hindrance compared to the target compound |

Q & A

Basic Research Questions

Q. How can researchers synthesize 3-bromo-2-fluoro-5-methylphenylboronic acid pinacol ester, and what are common pitfalls in its preparation?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling of its corresponding aryl halide with bis(pinacolato)diboron (B2pin2) under inert conditions. Key steps include precise control of catalyst loading (e.g., Pd(dppf)Cl2) and base (e.g., KOAc) to avoid protodeboronation . Alternative methods include photoinduced decarboxylative borylation of carboxylic acid derivatives using visible light and diboron reagents, which avoids metal catalysts .

- Pitfalls : Incomplete coupling due to steric hindrance from bromo/fluoro substituents, or decomposition under prolonged heating. Monitor reaction progress via TLC or LC-MS to optimize time/temperature.

Q. What purification strategies are recommended for isolating this boronic ester with high yield and purity?

- Methodology : Use silica gel chromatography with hexane/ethyl acetate gradients to separate boronic esters from unreacted starting materials. For thermally sensitive batches, employ low-temperature recrystallization in hexane/dichloromethane mixtures. Ensure anhydrous conditions to prevent hydrolysis of the boronic ester .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Store under inert gas (argon) at –20°C to prevent oxidation or hydrolysis. Stability studies using ¹¹B NMR or FT-IR can detect decomposition (e.g., boronic acid formation). Avoid exposure to protic solvents or strong acids/bases, which accelerate degradation .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Dispose via licensed hazardous waste facilities, as boronic esters may release toxic boron oxides upon incineration .

Advanced Research Questions

Q. How can chemoselectivity challenges in Suzuki-Miyaura cross-coupling reactions involving this ester be addressed?

- Methodology : Steric and electronic effects from bromo/fluoro substituents may reduce coupling efficiency. Optimize ligand choice (e.g., SPhos for bulky substrates) and use microwave-assisted heating to enhance reactivity. Pre-coordinate the boronic ester with Lewis bases (e.g., KF) to stabilize the borate intermediate .

Q. What mechanistic insights explain unexpected side reactions during photochemical transformations of this compound?

- Methodology : Radical intermediates generated under light irradiation (e.g., in decarboxylative borylation) may undergo unintended C–Br bond cleavage. Use radical traps (TEMPO) and EPR spectroscopy to confirm radical pathways. Adjust solvent polarity (e.g., DMF vs. THF) to modulate reaction pathways .

Q. How can researchers resolve contradictions in reaction yields when using this ester in iterative C–C bond-forming processes?

- Methodology : Contradictions may arise from competing protodeboronation or boronic ester dimerization. Use ¹H NMR to quantify speciation (monomeric vs. dimeric forms) and adjust stoichiometry of diboron reagents. Employ in situ kinetic studies to identify rate-limiting steps .

Q. What advanced spectroscopic techniques are optimal for characterizing this compound’s reactivity in complex mixtures?

- Methodology : Use ¹⁹F NMR to track fluorine environments during reactions, and ¹¹B NMR to monitor boronate speciation. High-resolution mass spectrometry (HRMS) or X-ray crystallography can confirm structural integrity post-reaction .

Q. How can stereochemical outcomes be controlled in allylboration reactions using derivatives of this ester?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.